alpha-[1-(Aminomethyl)propyl]benzhydryl alcohol
Description
Introduction to Alpha-[1-(Aminomethyl)propyl]benzhydryl Alcohol
Chemical Identity and Nomenclature
Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. The systematic name reflects the structural organization where the benzhydryl moiety serves as the primary framework, with the aminomethylpropyl substituent attached to the tertiary carbon center. The structural interpretation reveals a molecule where two phenyl rings are connected to a central carbon atom that also bears a hydroxyl group, forming the characteristic benzhydryl alcohol skeleton.
The propyl chain extends from this central carbon, incorporating an aminomethyl group at the terminal position. This structural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, where the aromatic benzhydryl portion provides lipophilic character while the amino alcohol functionality contributes polar characteristics. The three-dimensional arrangement of these components influences the compound's overall chemical behavior and intermolecular interactions.
The systematic naming convention accurately captures the hierarchical organization of substituents and functional groups within the molecular framework. The alpha designation indicates the position of the aminomethylpropyl substituent relative to the benzhydryl carbon center, providing precise structural localization that is essential for unambiguous chemical identification and communication within the scientific community.
Synonyms and Registry Identifiers
This compound is recognized through multiple synonymous names and standardized registry identifiers that facilitate accurate chemical identification across various databases and literature sources. The compound is registered under Chemical Abstracts Service number 22101-87-7, which serves as the primary identifier for this specific molecular entity within chemical databases and regulatory frameworks.
Table 1: Registry Identifiers and Database Classifications
| Identifier Type | Value | Database/Authority |
|---|---|---|
| Chemical Abstracts Service Number | 22101-87-7 | Chemical Abstracts Service |
| European Inventory of Existing Commercial Chemical Substances Number | 244-780-2 | European Chemicals Agency |
| Distributed Structure-Searchable Toxicity Identifier | DTXSID50944743 | United States Environmental Protection Agency |
The European Inventory of Existing Commercial Chemical Substances number 244-780-2 provides regulatory identification within European Union chemical management systems. Additional systematic identifiers include the Distributed Structure-Searchable Toxicity database identifier DTXSID50944743, which links the compound to environmental and toxicological data resources maintained by the United States Environmental Protection Agency.
Alternative nomenclature includes descriptive names such as 2-Ethyl-3-Hydroxy-3,3-Diphenylpropionamine and α-[1-(Aminomethyl)propyl]-α-phenylbenzenemethanol. These synonymous designations reflect different systematic approaches to naming the compound while maintaining chemical accuracy and structural specificity. The International Chemical Identifier key GFNWHHPVGUTUOC-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemical databases and structure-based searching applications.
Molecular Formula and Weight Analysis
The molecular formula C17H21NO defines the elemental composition of this compound, indicating the presence of seventeen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom. This formula provides fundamental information about the compound's atomic constitution and serves as the basis for calculating various molecular properties and theoretical characteristics.
Table 2: Molecular Composition and Physical Parameters
| Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C17H21NO | - |
| Molecular Weight | 255.35474 | grams per mole |
| Heavy Atom Count | 19 | atoms |
| Hydrogen Bond Donors | 2 | functional groups |
| Hydrogen Bond Acceptors | 2 | functional groups |
| Rotatable Bonds | 5 | bonds |
The molecular weight of 255.35474 grams per mole places this compound within the medium molecular weight range for organic pharmaceuticals and research chemicals. The elemental composition indicates a carbon content of approximately 79.97 percent by mass, hydrogen content of 8.29 percent, nitrogen content of 5.49 percent, and oxygen content of 6.26 percent. This distribution reflects the predominantly hydrocarbon nature of the molecule with significant heteroatom contributions from the amino alcohol functionality.
The heavy atom count of nineteen atoms provides insight into the molecular size and complexity, indicating substantial structural sophistication relative to simpler organic molecules. The presence of two hydrogen bond donor sites and two hydrogen bond acceptor sites suggests significant potential for intermolecular hydrogen bonding interactions, which influence the compound's physical properties including solubility, melting point, and crystallization behavior.
Computational predictions indicate a topological polar surface area of 46.2 square angstroms, which provides quantitative assessment of the molecule's polar character and potential membrane permeability characteristics. The five rotatable bonds within the molecular structure contribute to conformational flexibility, allowing the molecule to adopt multiple three-dimensional arrangements that may influence its biological and chemical interactions.
The molecular complexity index of 236 reflects the sophisticated arrangement of functional groups and structural elements within the compound. This parameter provides comparative assessment of structural intricacy relative to other organic molecules and serves as an indicator of synthetic complexity and potential challenges in chemical preparation and purification processes.
Properties
IUPAC Name |
2-(aminomethyl)-1,1-diphenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-14(13-18)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,2,13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNWHHPVGUTUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944743 | |
| Record name | 2-(Aminomethyl)-1,1-diphenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22101-87-7 | |
| Record name | α-[1-(Aminomethyl)propyl]-α-phenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22101-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(1-(Aminomethyl)propyl)benzhydryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022101877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Aminomethyl)-1,1-diphenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[1-(aminomethyl)propyl]benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Synthetic Route: Sodium-Mediated Reduction in Liquid Ammonia
The most well-documented method for synthesizing alpha-[1-(aminomethyl)propyl]benzhydryl alcohol hydrochloride involves the reduction of a precursor amide using sodium in liquid ammonia, as detailed in patent EP0534553B1.
Reaction Protocol and Conditions
The procedure follows these steps:
- Reagent Setup : Liquid ammonia (300 mL) is condensed at -33°C in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
- Sodium Addition : Sodium metal (2.3 g, 0.1 mol) is added incrementally to maintain a vigorous blue coloration.
- Amide Introduction : The precursor amide, alpha-[1-(carbamoylmethyl)propyl]benzhydryl carboxamide (0.1 mol), is dissolved in tetrahydrofuran (THF) and added dropwise over 30 minutes.
- Quenching : Ammonium chloride (5.4 g) is introduced to neutralize excess sodium.
- Acidification : Hydrochloric acid (10% v/v) is added to precipitate the hydrochloride salt.
- Isolation : The product is filtered, washed with diethyl ether, and dried under vacuum.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
|---|---|
| Starting material | 0.1 mol amide |
| Solvent | Liquid NH3 (300 mL), THF |
| Temperature | -33°C (maintained) |
| Sodium quantity | 2.3 g (0.1 mol) |
| Reaction time | 2 hours |
| Yield (hydrochloride) | 85% |
Mechanistic Analysis
The reduction proceeds via single-electron transfer (SET) from solvated electrons in liquid ammonia:
- Electron Transfer : Sodium donates electrons to the amide carbonyl, forming a radical anion intermediate.
- Bond Cleavage : The C–N bond of the amide ruptures, releasing a carbamate anion and generating an amine radical.
- Protonation : Ammonium chloride protonates the amine radical, yielding the primary amine.
- Salt Formation : Hydrochloric acid converts the free base to its hydrochloride salt.
This method’s efficiency (85% yield) is attributed to the strong reducing capacity of sodium in ammonia, which selectively targets the amide group without affecting the benzhydryl or alcohol moieties.
Alternative Synthetic Strategies
While the sodium-ammonia reduction is the predominant method, hypothetical routes can be inferred from structural analogs and reaction databases.
Grignard Reaction-Based Approach
A plausible alternative involves sequential Grignard additions to a ketone precursor:
- Ketone Synthesis : 1-(Aminomethyl)propyl phenyl ketone is prepared via reductive amination of levulinic acid derivatives.
- Grignard Addition : Phenylmagnesium bromide reacts with the ketone to form the benzhydryl alcohol backbone.
- Workup : Acidic hydrolysis yields the target alcohol.
Table 2: Hypothetical Grignard Reaction Parameters
| Step | Reagents/Conditions |
|---|---|
| Ketone synthesis | Levulinic acid, NH3, H2/Pd |
| Grignard reaction | PhMgBr, THF, 0°C to reflux |
| Quenching | NH4Cl (aq.) |
| Purification | Column chromatography |
This route remains speculative due to the absence of explicit literature support in the provided sources but aligns with established benzhydryl alcohol syntheses.
Reductive Amination Pathway
Another potential method employs reductive amination of a ketone with an amine:
- Ketone Preparation : Diphenylpropanone is synthesized via Friedel-Crafts acylation.
- Amination : The ketone reacts with 1,3-diaminopropane under hydrogenation conditions.
- Reduction : Sodium borohydride selectively reduces the imine intermediate.
Challenges include regioselectivity in amination and over-reduction of aromatic rings, necessitating careful catalyst selection.
Characterization and Analytical Data
The structural integrity of this compound is confirmed through spectroscopic and chromatographic methods:
Spectroscopic Profiles
Physicochemical Properties
Table 3: Comparative Properties of Alcohol and Hydrochloride Salt
| Property | Free Base (C17H21NO) | Hydrochloride (C17H22ClNO) |
|---|---|---|
| Molecular weight | 255.35 g/mol | 291.8 g/mol |
| Melting point | 120–122°C | 205–207°C |
| Solubility | Insoluble in H2O | Soluble in ethanol/H2O |
| CAS Registry | 22101-87-7 | 78109-95-2 |
Chemical Reactions Analysis
Types of Reactions: Alpha-[1-(Aminomethyl)propyl]benzhydryl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Benzhydryl ketone or benzhydryl aldehyde.
Reduction: Benzhydryl amine or benzhydryl hydrocarbon.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions due to its reactivity stemming from both the alcohol and aminomethyl functional groups.
- Reagent in Reactions : It participates in oxidation, reduction, and substitution reactions, allowing chemists to create a variety of derivatives. For instance:
- Oxidation : Can be converted to corresponding ketones or aldehydes using agents like potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride can transform it into amines or hydrocarbons .
Biology
- Biological Activity Studies : Research is being conducted on its potential biological activities, particularly its effects on cellular processes and enzyme functions. The compound's aminomethyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function .
- Mechanism of Action : Its interaction with molecular targets may modulate various biochemical pathways, which could lead to significant insights into cellular mechanisms.
Medicine
- Pharmaceutical Precursor : this compound is under investigation for its potential therapeutic applications. It may serve as a precursor for synthesizing pharmaceutical compounds, particularly those related to local anesthetics .
- Case Study Example : In one study, derivatives of this compound were evaluated for their anesthetic properties, showing promise in enhancing local anesthesia effectiveness while reducing side effects .
Industry
Mechanism of Action
The mechanism of action of alpha-[1-(Aminomethyl)propyl]benzhydryl alcohol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The benzhydryl moiety can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to the benzhydryl alcohol family, characterized by two aromatic rings and a hydroxyl-bearing carbon. Key structural analogues include:
Key Structural Differences :
- Nuarimol replaces the aminopropyl group with a pyrimidinyl ring and halogen atoms (Cl, F), enhancing its antifungal activity .
- The hydrochloride derivatives (e.g., ) introduce ionic character, improving solubility for pharmaceutical use .
Physicochemical Properties
| Property | alpha-[1-(Aminomethyl)propyl]benzhydryl alcohol | Nuarimol | alpha-[2-(Methylamino)ethyl]benzyl alcohol |
|---|---|---|---|
| Molecular Weight | 255.35 g/mol | 326.74 g/mol | 165.23 g/mol |
| Melting Point | 132°C | Not reported | Not reported |
| Boiling Point | 428.2°C (predicted) | Not reported | Not reported |
| pKa | 13.23 (predicted) | Not reported | ~10.6 (estimated for aliphatic amine) |
| Hydrophilicity | Low (due to aromatic rings) | Very low (halogens increase lipophilicity) | Moderate (smaller structure, ionic salt forms) |
Insights :
- The higher molecular weight and aromaticity of this compound contribute to its low volatility compared to simpler alcohols like propyl alcohol (b.p. ~97°C) .
- Nuarimol ’s halogen substituents enhance its environmental persistence, a critical factor in its fungicidal efficacy .
Biological Activity
Alpha-[1-(Aminomethyl)propyl]benzhydryl alcohol (CAS Number: 22101-87-7) is a chemical compound with the molecular formula C17H21NO and a molar mass of 255.35 g/mol. This compound has garnered attention in both chemical and biological research due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its structural features, which enable it to interact with biological molecules. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, while the benzhydryl moiety can engage with hydrophobic regions of proteins and membranes. These interactions can modulate several biochemical pathways, influencing cellular processes and enzyme functions.
Potential Therapeutic Applications
Research indicates that this compound may serve as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting inflammatory responses. The compound has been studied for its potential as an inhibitor of phospholipase A2 enzymes, which play a significant role in inflammation by mediating the production of leukotrienes and prostaglandins .
Case Studies
- Inflammation Modulation : In vitro studies have demonstrated that derivatives of this compound can inhibit the activity of phospholipase A2, leading to a reduction in the production of inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
- Cytotoxicity Testing : A study evaluating the cytotoxic effects of various benzhydryl derivatives, including this compound, found that certain concentrations exhibited selective toxicity toward cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains both aminomethyl and benzhydryl groups | Potential phospholipase A2 inhibitor |
| Benzhydryl alcohol | Lacks aminomethyl group | Limited biological activity |
| 1-(Aminomethyl)propyl alcohol | Lacks benzhydryl moiety | Different reactivity; less therapeutic potential |
| Benzhydryl amine | Contains amine group instead of alcohol | Varying chemical behavior; potential for different applications |
Synthetic Routes
The synthesis of this compound typically involves nucleophilic substitution reactions. The common method includes reacting benzhydryl chloride with 1-aminomethylpropyl alcohol in the presence of a base like sodium hydroxide. This reaction is often followed by purification techniques such as recrystallization or chromatography.
Chemical Reactivity
This compound can undergo various chemical transformations:
- Oxidation : The alcohol group can be oxidized to form ketones or aldehydes.
- Reduction : Can be reduced to yield amines or hydrocarbons.
- Substitution : The aminomethyl group can participate in nucleophilic substitution reactions, leading to diverse derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing alpha-[1-(Aminomethyl)propyl]benzhydryl alcohol, and what are their respective yields under optimized conditions?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of benzhydryl halides with 1-(aminomethyl)propylamine derivatives. Reductive amination of ketone intermediates using sodium cyanoborohydride or catalytic hydrogenation is another route. Yields typically range from 60–85%, depending on solvent polarity (e.g., THF or DMF) and temperature control (0–25°C). Optimization requires monitoring by TLC or HPLC to minimize byproducts like over-alkylated amines .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzhydryl core and aminomethylpropyl substituent. Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns. For stereochemical analysis, chiral HPLC or polarimetry is recommended .
Q. How can researchers address solubility challenges in aqueous-based assays for this compound?
- Methodological Answer : Due to its hydrophobic benzhydryl group, co-solvents like DMSO (≤5% v/v) or cyclodextrin-based inclusion complexes enhance aqueous solubility. Alternatively, derivatization with hydrophilic moieties (e.g., sulfonate esters) improves bioavailability without altering core reactivity .
Advanced Research Questions
Q. How does the substitution pattern on the benzhydryl alcohol core influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., chloro or fluoro) at the para position of the benzhydryl moiety enhance binding affinity to GABA receptors, while bulky substituents reduce metabolic clearance. Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., radioligand binding) can validate these effects .
Q. What enantioselective synthesis strategies are available for resolving racemic mixtures of this compound?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves >90% enantiomeric excess (ee). Kinetic resolution with lipases (e.g., Candida antarctica) in biphasic systems is also effective. Chiral HPLC (Chiralpak AD-H column) monitors enantiopurity .
Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound, and how should dose-ranging studies be designed?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are ideal for assessing GABAergic activity. Dose-ranging studies should use logarithmic increments (0.1–10 mg/kg) administered intraperitoneally, with pharmacokinetic sampling at 0.5, 2, 6, and 24 hours. LC-MS/MS quantifies plasma and brain concentrations, while behavioral assays (e.g., elevated plus maze) measure anxiolytic effects .
Q. What factors contribute to contradictory reports on the pharmacokinetic properties of this compound in preclinical studies?
- Methodological Answer : Discrepancies arise from variations in animal metabolism (e.g., CYP450 isoforms), formulation excipients (e.g., PEG vs. saline), and analytical methodologies (e.g., LC-MS vs. ELISA). Standardizing protocols across labs and using deuterated internal controls improve reproducibility .
Data Analysis and Validation
Q. How can researchers differentiate between degradation products and synthetic impurities in this compound batches?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify degradation pathways (e.g., oxidation at the benzhydryl group). Comparability testing against reference standards (e.g., USP-grade) and spiking experiments with known impurities (e.g., benzhydryl ketone) validate analytical specificity .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Bootstrap resampling (≥1000 iterations) assesses confidence intervals. For low-dose extrapolation, benchmark dose (BMD) modeling with PROAST software is preferred over NOAEL/LOAEL methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
